N-[2-(trifluoromethoxy)phenyl]butanamide is a chemical compound notable for its potential applications in medicinal chemistry, particularly as a pharmaceutical agent. This compound belongs to a class of amides that feature a trifluoromethoxy group attached to a phenyl ring, which enhances its biological activity and solubility characteristics. The molecular formula of N-[2-(trifluoromethoxy)phenyl]butanamide is , with a molecular weight of approximately 286.21 g/mol.
This compound can be classified under organic compounds, specifically as an anilide due to the presence of an amide bond connected to an aromatic ring. It is synthesized from various precursors and has been investigated for its biological properties, including anticonvulsant activity and potential use in treating neurological disorders .
The synthesis of N-[2-(trifluoromethoxy)phenyl]butanamide typically involves several key steps:
The molecular structure of N-[2-(trifluoromethoxy)phenyl]butanamide can be represented by its canonical SMILES notation: CC(=O)C(C1=CC=C(C=C1)OC(F)(F)F)N
. The structure features:
N-[2-(trifluoromethoxy)phenyl]butanamide can undergo various chemical reactions:
The mechanism of action for N-[2-(trifluoromethoxy)phenyl]butanamide is primarily linked to its interaction with biological targets such as receptors in the central nervous system. It may act as an anticonvulsant by modulating neurotransmitter release or inhibiting specific ion channels involved in neuronal excitability. Detailed studies on its pharmacodynamics are necessary to elucidate its precise mechanism .
N-[2-(trifluoromethoxy)phenyl]butanamide has several potential applications in scientific research:
CAS No.: 133978-15-1
CAS No.:
CAS No.:
CAS No.: 112078-72-5
CAS No.:
CAS No.: 7161-35-5